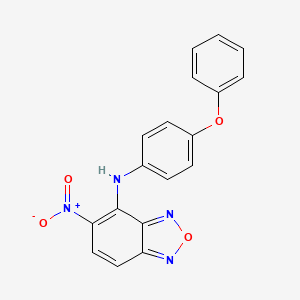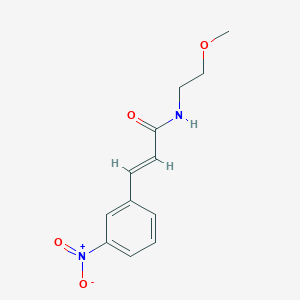
ethyl 7-(4-chlorophenyl)-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-(4-chlorophenyl)-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as 'Benzofuran' and has been found to possess various biological activities. In
Wirkmechanismus
The mechanism of action of Benzofuran is not fully understood. However, it has been found to interact with various molecular targets, including enzymes, receptors, and ion channels. Benzofuran has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phosphodiesterase (PDE). It has also been found to interact with various receptors, including the serotonin receptor (5-HT), dopamine receptor (D2), and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
Benzofuran has been found to possess various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. Benzofuran has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. It has been found to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which may contribute to its anti-depressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
Benzofuran has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its biological activities. However, there are some limitations to using Benzofuran in lab experiments. It is a relatively large molecule, which may limit its ability to penetrate cell membranes. Additionally, Benzofuran may interact with other molecules in the cell, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of Benzofuran. One area of research is the development of more potent and selective Benzofuran derivatives. Another area of research is the investigation of the mechanism of action of Benzofuran and its molecular targets. Additionally, Benzofuran may have potential applications in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis, which warrant further investigation.
Synthesemethoden
Benzofuran can be synthesized through several methods, including the Friedel-Crafts acylation reaction, Suzuki-Miyaura cross-coupling reaction, and the Pd-catalyzed cyclization reaction. The Friedel-Crafts acylation reaction involves the reaction of benzene with a carboxylic acid derivative in the presence of a Lewis acid catalyst. The Suzuki-Miyaura cross-coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The Pd-catalyzed cyclization reaction involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
Benzofuran has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. It has also been found to possess neuroprotective and anti-depressant activities. Benzofuran has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and depression.
Eigenschaften
IUPAC Name |
ethyl 7-(4-chlorophenyl)-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO4/c1-2-27-23(26)20-19-13-17(25)12-18(14-8-10-16(24)11-9-14)22(19)28-21(20)15-6-4-3-5-7-15/h3-13,25H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVANACIEHXJMSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2C3=CC=C(C=C3)Cl)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-diethyl-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5020674.png)
![3-[1-[(3,4-dimethoxybenzoyl)amino]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5020678.png)

![4-{2-[1-(aminocarbonothioyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B5020697.png)
![3-(anilinosulfonyl)-4-chloro-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B5020705.png)
![methyl 3-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5020714.png)

![2-{[4-(4-methoxyphenyl)-5-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethanol](/img/structure/B5020737.png)
![N-[4-(4-morpholinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5020739.png)
![4-(3-bromo-4-methylphenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5020746.png)
![N-(2-fluorophenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5020751.png)
![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B5020754.png)